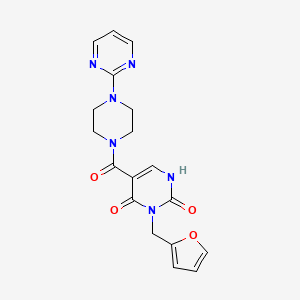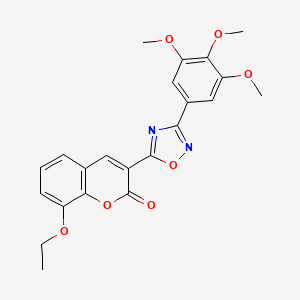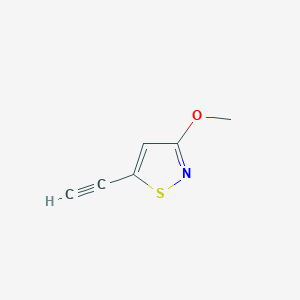![molecular formula C13H12BrN3O B2412010 N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide CAS No. 2094889-02-6](/img/structure/B2412010.png)
N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide is an organic compound characterized by the presence of a bromophenyl group, a cyanomethyl group, and a prop-2-yn-1-yl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: 4-bromoaniline, propargyl bromide, and chloroacetonitrile.
Step 1: N-alkylation of 4-bromoaniline with propargyl bromide in the presence of a base such as potassium carbonate to form N-(4-bromophenyl)prop-2-yn-1-amine.
Step 2: Reaction of N-(4-bromophenyl)prop-2-yn-1-amine with chloroacetonitrile under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the alkyne and nitrile groups.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Products with oxidized alkyne or nitrile groups.
Reduction: Products with reduced alkyne or nitrile groups, potentially forming amines or alkanes.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology and Medicine
Pharmaceuticals: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Materials Science:
Agrochemicals: Possible use in the synthesis of new agrochemical compounds.
作用机制
The mechanism of action of N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl, cyanomethyl, and prop-2-yn-1-yl groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide
- N-(4-fluorophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide
- N-(4-methylphenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide
Uniqueness
N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance its binding affinity to biological targets or alter its reactivity in chemical transformations.
属性
IUPAC Name |
N-(4-bromophenyl)-2-[cyanomethyl(prop-2-ynyl)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-2-8-17(9-7-15)10-13(18)16-12-5-3-11(14)4-6-12/h1,3-6H,8-10H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHFYIDFSWTQLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)CC(=O)NC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride](/img/structure/B2411929.png)


![3-cyclopropyl-1-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2411933.png)




![6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2411939.png)
![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2411944.png)
![1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2411946.png)

![2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411949.png)

